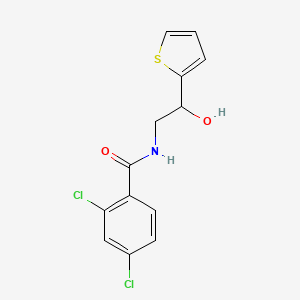

2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c14-8-3-4-9(10(15)6-8)13(18)16-7-11(17)12-2-1-5-19-12/h1-6,11,17H,7H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXGBMIBJPXQAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and 2-thiophenemethanol.

Amide Formation: The 2,4-dichlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Nucleophilic Substitution: The acid chloride is then reacted with 2-thiophenemethanol in the presence of a base such as triethylamine (TEA) to form the amide bond, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the amide formation step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products

Oxidation: 2,4-dichloro-N-(2-oxo-2-(thiophen-2-yl)ethyl)benzamide.

Reduction: 2,4-dichloro-N-(2-amino-2-(thiophen-2-yl)ethyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Materials Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

2,4-dichloro-N-(2-hydroxyethyl)benzamide: Lacks the thiophene ring, which may affect its biological activity and chemical properties.

2,4-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide: Contains a phenyl group instead of a thiophene ring, which could influence its interaction with biological targets.

Uniqueness

The presence of the thiophene ring in 2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide distinguishes it from other similar compounds. Thiophene rings are known for their electron-rich nature and ability to participate in π-π interactions, which can enhance the compound’s binding affinity to certain biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2,4-Dichloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound classified as a benzamide. Its structure includes a benzene ring with two chlorine substituents, an amide group, and a thiophene ring linked through a hydroxyethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1351630-78-8

- Molecular Formula : C13H11Cl2NO2S

- Molecular Weight : 308.21 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Acid Chloride : 2,4-Dichlorobenzoic acid is converted to its acid chloride using thionyl chloride.

- Formation of Amide : The acid chloride reacts with 2-thiophenemethanol in the presence of a base (e.g., triethylamine) to form the amide bond.

The biological activity of this compound is largely attributed to its ability to interact with specific biological macromolecules, such as proteins and nucleic acids. The presence of the thiophene ring enhances its binding affinity due to π-π interactions, which may influence its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on substituted thiobenzanilides demonstrated that modifications in the hydroxy group can lead to varying degrees of antimicrobial effectiveness. These findings suggest that this compound may be explored for developing new antimicrobial agents .

Anticancer Potential

Preliminary studies have indicated that benzamide derivatives can exhibit anticancer activity. For instance, compounds containing similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. The unique structural features of this compound could provide insights into its potential as an anticancer drug .

Case Studies and Research Findings

- Inhibition Studies : In vitro studies on related compounds have shown inhibition of dihydrofolate reductase (DHFR), a target in cancer therapy. This mechanism is crucial as it leads to reduced cell growth in resistant cancer cell lines .

- Comparative Analysis : A comparison with other benzamide derivatives revealed that the presence of the thiophene ring significantly influences biological activity, potentially enhancing interactions with biological targets compared to non-thiophene analogs.

- Structure-Activity Relationship (SAR) : Research on various analogs has established SAR patterns that indicate how modifications to the benzamide structure can lead to enhanced biological activity, paving the way for optimized drug design .

Summary of Biological Activities

Q & A

Basic Question

- 1H NMR : Resolves the thiophene proton environment (δ 6.8–7.5 ppm) and hydroxyethyl signals (δ 3.5–4.2 ppm), with coupling constants confirming stereochemistry .

- ESI-MS : Validates molecular weight (e.g., m/z 343–435 for analogous compounds) and fragmentation patterns (e.g., loss of NH3) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for confirming the hydroxy group’s spatial orientation .

How can computational modeling predict the compound’s interactions with biological targets?

Advanced Question

- Density-functional theory (DFT) : Calculates electron density distributions to identify reactive sites (e.g., electrophilic Cl atoms) using functionals like B3LYP .

- Molecular docking : Aligns the compound with enzyme active sites (e.g., fungal CYP51) to assess binding affinity. VNI derivative studies highlight the importance of hydrophobic interactions with thiophene and benzamide moieties .

- MD simulations : Evaluate stability of ligand-protein complexes over time, focusing on hydrogen bonds between the hydroxy group and catalytic residues .

What experimental strategies address discrepancies in biological activity data for this compound?

Advanced Question

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to resolve IC50 variability in enzyme inhibition assays. For example, replicate testing against Trypanosoma brucei (similar to ) minimizes false positives.

- Metabolic stability assays : Liver microsomal studies (e.g., CYP450 isoforms) identify confounding factors like rapid hydroxylation of the thiophene ring .

- Control experiments : Include structurally analogous compounds (e.g., 2,4-dichloro-N-alkylbenzamides) to isolate the hydroxy-thiophene group’s contribution .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Advanced Question

- Thiophene modifications : Substitute thiophene with furan or pyridine to assess π-stacking interactions (see for heterocyclic SAR).

- Hydroxy group alkylation : Introduce methyl or ethyl groups to the hydroxyethyl chain to improve membrane permeability (validated in β-hydroxythiofentanyl analogs ).

- Electron-withdrawing substituents : Replace 2,4-dichloro with trifluoromethyl groups to enhance electrophilicity, as shown in agrochemical benzamides .

What regulatory considerations apply to researching structurally related controlled substances?

Advanced Question

- Analogs screening : Cross-reference the compound with the U.S. Controlled Substances Act and analogues acts (e.g., beta-hydroxythiofentanyl in ).

- Documentation : Maintain detailed logs of synthesis batches and analytical data to demonstrate non-intent for misuse.

- Ethical compliance : Adhere to institutional review boards (IRBs) for in vivo studies, particularly given the hydroxy-thiophene group’s similarity to opioid pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.